Cas no 2090278-84-3 (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid)
![1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2090278-84-3x500.png)
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
- 1-prop-2-ynylimidazo[1,2-b]pyrazole-6-carboxylic acid
- 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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- インチ: 1S/C9H7N3O2/c1-2-3-11-4-5-12-8(11)6-7(10-12)9(13)14/h1,4-6H,3H2,(H,13,14)
- InChIKey: KUISYLNJLXUVJK-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C2N(C=CN2CC#C)N=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 296
- トポロジー分子極性表面積: 59.5
- 疎水性パラメータ計算基準値(XlogP): 0.2
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7858-0.5g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
2090278-84-3 | 95%+ | 0.5g |
$889.0 | 2023-09-06 | |
Life Chemicals | F2198-7858-0.25g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
2090278-84-3 | 95%+ | 0.25g |
$844.0 | 2023-09-06 | |
TRC | P138781-500mg |
1-(Prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole-6-carboxylic Acid |
2090278-84-3 | 500mg |
$ 750.00 | 2022-06-03 | ||
TRC | P138781-1g |
1-(Prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole-6-carboxylic Acid |
2090278-84-3 | 1g |
$ 1135.00 | 2022-06-03 | ||
Life Chemicals | F2198-7858-1g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
2090278-84-3 | 95%+ | 1g |
$936.0 | 2023-09-06 | |
Life Chemicals | F2198-7858-2.5g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
2090278-84-3 | 95%+ | 2.5g |
$1872.0 | 2023-09-06 | |
TRC | P138781-100mg |
1-(Prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole-6-carboxylic Acid |
2090278-84-3 | 100mg |
$ 210.00 | 2022-06-03 | ||
Life Chemicals | F2198-7858-5g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
2090278-84-3 | 95%+ | 5g |
$2808.0 | 2023-09-06 | |
Life Chemicals | F2198-7858-10g |
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
2090278-84-3 | 95%+ | 10g |
$3931.0 | 2023-09-06 |
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acidに関する追加情報
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2090278-84-3, known as 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyrazoles, which are heterocyclic compounds with a fused imidazole and pyrazole ring system. The presence of a propargyl group (-C≡CCH3) and a carboxylic acid (-COOH) functional group further enhances its chemical versatility and biological activity.
Imidazo[1,2-b]pyrazole is a bicyclic structure that has been extensively studied for its role in various biological processes. The fusion of two nitrogen-containing rings creates a rigid and aromatic system, which is often associated with high stability and reactivity. In the case of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, the substitution at the 6-position of the imidazopyrazole ring with a carboxylic acid group introduces additional acidity and hydrogen bonding capabilities. This makes the compound a promising candidate for applications in drug design, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents.
Recent studies have highlighted the potential of imidazopyrazoles as scaffolds for designing small-molecule inhibitors targeting various enzymes and receptors. For instance, researchers have explored the ability of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole derivatives to modulate kinases involved in cancer cell proliferation. The propargyl group attached to the imidazopyrazole ring has been shown to enhance the compound's lipophilicity, which is crucial for improving its bioavailability and permeability across cellular membranes.
The synthesis of 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves multi-step reactions that combine nucleophilic aromatic substitution and cyclocondensation techniques. One common approach involves the reaction of an appropriate imine with a ketone or aldehyde to form the imidazopyrazole core. Subsequent functionalization with a propargyl group and carboxylation completes the structure. The optimization of these synthetic pathways has been a focus of recent research efforts to improve yield and purity while maintaining scalability for potential industrial applications.
In terms of biological activity, imidazopyrazoles have demonstrated potent inhibitory effects against several enzymes associated with inflammatory diseases. For example, carboxylic acid-containing imidazopyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. The carboxylic acid group in this compound may also facilitate its interaction with ion channels or membrane receptors, further expanding its pharmacological profile.
Moreover, imidazopyrazoles have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells. Studies have shown that propargyl-substituted imidazopyrazoles can selectively target cancer cells while sparing normal cells, making them promising candidates for chemotherapy. The propargyl group's ability to undergo click chemistry reactions also opens up possibilities for further functionalization and drug delivery applications.
From an environmental standpoint, the synthesis and application of imidazopyrazoles must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring green chemistry approaches to synthesize these compounds using renewable feedstocks and energy-efficient methods. Such efforts align with global sustainability goals while ensuring the continued development of innovative pharmaceuticals.
In conclusion, CAS No. 2090278-84-3 (1-(Propargyl)-6-carboxyimidazo[1,2-b]pyrazole) represents a valuable addition to the arsenal of heterocyclic compounds with diverse biological activities. Its unique structure combines the advantages of an aromatic bicyclic system with functional groups that enhance its chemical reactivity and biological efficacy. As research progresses, this compound is expected to find new applications in drug discovery and materials science while maintaining compliance with safety and environmental standards.
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